Cas no 89292-81-9 (Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)-)
89292-81-9 structure
Product Name:Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)-
CAS No:89292-81-9
MF:C13H20ClN3
MW:253.771001815796
CID:605207
PubChem ID:71323425
Update Time:2025-04-19
Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)-
- 2-chloro-N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline
- DTXSID10753015
- 89292-81-9
- 2-Chloro-N,N-dimethyl-4-[(piperazin-1-yl)methyl]aniline
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- Inchi: 1S/C13H20ClN3/c1-16(2)13-4-3-11(9-12(13)14)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3
- InChI Key: PQAQJCBHQANNGU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CN1CCNCC1)N(C)C
Computed Properties
- Exact Mass: 253.1345753g/mol
- Monoisotopic Mass: 253.1345753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 18.5Ų
Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)- Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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